2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-3-12-22-15-9-5-7-11-17(15)28(24,25)21-19(22)27-13-18(23)20-14-8-4-6-10-16(14)26-2/h4-11H,3,12-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUJQIYAKDDDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves several steps. The key intermediate, 1,2,4-benzothiadiazine-1,1-dioxide, is synthesized through a series of reactions involving the cyclization of appropriate precursors . The final compound is obtained by reacting the intermediate with 2-methoxyphenylacetic acid under specific conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modifying electron density in the benzothiadiazine system.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h, acidic pH | Sulfoxide derivative (S=O) at position 3 | ~65% |
| KMnO₄ (0.1 M) | 60°C, 4 h, aqueous acetone | Sulfone derivative (O=S=O) at position 3 | ~78% |
Mechanistic Insight :
Oxidation proceeds via radical intermediates, with H₂O₂ favoring single oxidation (sulfoxide) and KMnO₄ achieving full oxidation (sulfone). The electron-withdrawing dioxo group on the benzothiadiazine ring accelerates sulfur’s electrophilicity.
Nucleophilic Substitution at the Sulfanyl Bridge
The sulfur atom in the sulfanyl group acts as a leaving site in SN2 reactions, enabling substitutions with nucleophiles such as amines or thiols.
| Nucleophile | Base | Conditions | Product | Yield |
|---|---|---|---|---|
| NH₃ (aq.) | Et₃N | 80°C, 8 h, DMF | 3-amino-4-propyl-benzothiadiazine derivative | ~52% |
| CH₃SH | K₂CO₃ | Reflux, 6 h, THF | Methylthio analog | ~60% |
Key Observation :
Steric hindrance from the 4-propyl group slows substitution kinetics compared to non-alkylated analogs.
Hydrolysis of the Acetamide Moiety
The N-(2-methoxyphenyl)acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Product | Yield |
|---|---|---|
| 6 M HCl, reflux, 10 h | 2-[(1,1-dioxo-4-propyl-benzothiadiazin-3-yl)sulfanyl]acetic acid | ~85% |
| NaOH (2 M), EtOH, 70°C, 8 h | Sodium salt of the carboxylic acid | ~90% |
Application :
Hydrolysis products serve as intermediates for synthesizing esters or amides with enhanced solubility.
Electrophilic Aromatic Substitution (EAS)
The electron-rich 2-methoxyphenyl group undergoes EAS at the para position relative to the methoxy group.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | Nitro-substituted derivative at C4' | ~45% |
| Br₂ (1 eq.) | FeBr₃, CH₂Cl₂, 30 min | Bromo-substituted derivative at C4' | ~70% |
Regioselectivity :
Directed by the methoxy group’s +M effect, substitutions occur preferentially at the para position.
Reduction Reactions
The acetamide’s carbonyl group is reducible to a methylene group or alcohol under strong reducing conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 4 h | N-(2-methoxyphenyl)ethylamine derivative | ~50% |
| BH₃·THF | RT, 12 h | Secondary alcohol | ~65% |
Side Reaction :
Over-reduction of the benzothiadiazine’s sulfone group is minimized by using milder agents like BH₃.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, leveraging the sulfanyl and acetamide groups.
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| PPA (polyphosphoric acid) | 120°C, 6 h | Thiazolo[5,4-d]benzothiadiazine derivative | ~40% |
Mechanism :
Protonation of the acetamide’s carbonyl by PPA facilitates nucleophilic attack by the sulfur atom.
Scientific Research Applications
The compound 2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex chemical with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, agricultural chemistry, and materials science.
Structural Overview
The compound features a benzothiadiazine core, which is characterized by a sulfur atom and a dioxo group. Its molecular formula is , and it has a molecular weight of approximately 270.32 g/mol. The presence of the methoxyphenyl group enhances its solubility and biological activity.
Medicinal Chemistry
The compound exhibits potential as an antimicrobial agent due to its structural similarity to other known antibiotics. Studies suggest that benzothiadiazine derivatives can inhibit bacterial growth by disrupting cellular processes.
Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various benzothiadiazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide showed significant inhibition zones, suggesting strong antibacterial properties .
Agricultural Chemistry
In agricultural applications, this compound may serve as a pesticide or herbicide . The incorporation of sulfur in its structure is particularly notable, as sulfur-containing compounds are known for their fungicidal properties.
Case Study: Pesticidal Efficacy
Research has demonstrated that sulfur-based compounds can effectively manage fungal infections in crops. A field trial involving similar benzothiadiazine derivatives showed a reduction in fungal disease incidence by up to 40% compared to untreated controls . This highlights the potential for developing effective agricultural chemicals based on this compound's structure.
Materials Science
The unique properties of this compound lend themselves to applications in polymer chemistry and nanotechnology . It can be utilized as a building block for synthesizing new materials with specific electronic or optical properties.
Case Study: Polymer Synthesis
A study explored the use of benzothiadiazine derivatives in creating conductive polymers. The incorporation of these compounds into polymer matrices resulted in enhanced electrical conductivity and stability under various environmental conditions . This suggests promising applications for electronic devices.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of potassium channels and AMPA receptors, leading to its therapeutic effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Benzothiadiazine Family
Key structural analogs include:
Key Observations :
Comparison with Non-Benzothiadiazine Acetamides
Triazole-Based Acetamides
Compounds like 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide (Compound 17) share the thioacetamide linkage and 2-methoxyphenyl group but replace the benzothiadiazine core with a triazole ring.
Functional Implications :
- The triazole core in Compound 17 confers antimicrobial activity (MIC = 32 µg/mL against E. coli), whereas the benzothiadiazine-dioxo moiety in the target compound may prioritize different biological targets (e.g., enzyme inhibition) .
Quinazoline-Sulfonyl Acetamides
Derivatives like N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39) exhibit anticancer activity via sulfonyl linkages but lack the thioether bond present in the target compound.
Biological Activity
2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a compound that belongs to the benzothiadiazine class, which is recognized for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a benzothiadiazine ring system that contributes to its biological activity. The presence of sulfur and nitrogen in its structure suggests potential interactions with various biological targets.
Biological Activity Overview
Benzothiadiazine derivatives have been studied for a range of biological activities:
- Antimicrobial Activity : Compounds in this class often exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related benzothiadiazine derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some derivatives demonstrate cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through different mechanisms, including the modulation of cell cycle progression .
- Anti-inflammatory Effects : Certain benzothiadiazine derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .
Detailed Research Findings
A review of literature reveals several key studies highlighting the biological activity of similar compounds:
- Antibacterial Activity : A study evaluated the antibacterial efficacy of benzothiadiazine derivatives against multiple strains, showing minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL for certain compounds .
- Cytotoxicity Studies : In vitro assays demonstrated that specific derivatives could significantly reduce the viability of cancer cells. For example, one study reported an IC50 value of 5 μM for a related compound against breast cancer cells .
-
Mechanisms of Action :
- Enzyme Inhibition : Some studies indicate that these compounds may act as enzyme inhibitors, affecting metabolic pathways crucial for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Production : Certain derivatives have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Case Study 1 : A clinical trial involving a derivative similar to 2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide reported significant tumor reduction in patients with advanced melanoma after treatment with a related compound .
- Case Study 2 : An investigation into the anti-inflammatory effects showed that a benzothiadiazine derivative reduced symptoms in an animal model of arthritis by modulating immune responses .
Q & A
Q. How can multi-target effects (e.g., anti-inflammatory and anticancer) be systematically studied?
- Methodological Answer : Apply transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated cells. Pair with proteomic analysis (SILAC) to map protein interaction networks. Compare results with structurally related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
